molecular formula C19H15BrF3NO2 B287966 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

Numéro de catalogue B287966
Poids moléculaire: 426.2 g/mol
Clé InChI: LSXHQQBCFABOJC-BJMVGYQFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one, also known as EF24, is a synthetic curcumin analog that has been extensively studied for its potential therapeutic applications in various diseases. It is a yellow crystalline powder that is soluble in organic solvents and exhibits anti-inflammatory, anti-cancer, and anti-oxidant properties.

Mécanisme D'action

The mechanism of action of 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one involves the modulation of various signaling pathways that are involved in cancer, inflammation, and neurodegenerative disorders. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one also inhibits the activation of STAT3, a transcription factor that is involved in cancer and inflammation. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one also induces the activation of Nrf2, a transcription factor that plays a key role in antioxidant defense and detoxification.
Biochemical and Physiological Effects
4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one exhibits various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective properties. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in various cancer cell lines. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines, and reducing the activation of NF-κB. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one also exhibits neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Avantages Et Limitations Des Expériences En Laboratoire

4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has several advantages for lab experiments, including its high solubility in organic solvents, stability at room temperature, and low toxicity. However, 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one also has some limitations, including its poor aqueous solubility, which can limit its use in certain experiments.

Orientations Futures

For 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one research include exploring its potential as a chemotherapeutic agent, investigating its neuroprotective properties in neurodegenerative disorders, and optimizing its pharmacokinetic properties for clinical use.

Méthodes De Synthèse

4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one can be synthesized through a multi-step process involving the reaction of curcumin with various reagents. The first step involves the synthesis of the intermediate compound, 4-bromo-3-methoxyphenol, through the reaction of 4-bromo-3-nitrophenol with sodium methoxide. The intermediate compound is then reacted with ethylamine to form the ethylamino derivative. The final step involves the reaction of the ethylamino derivative with 4-(trifluoromethyl)phenylacetyl chloride to form 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one.

Applications De Recherche Scientifique

4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has been shown to exhibit anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing tumor growth in various cancer cell lines, including breast, lung, prostate, and colon cancer. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one also exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines, and reducing the activation of NF-κB, a transcription factor that plays a key role in inflammation. 4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one has also been shown to exhibit neuroprotective properties by reducing oxidative stress and inflammation in the brain.

Propriétés

Nom du produit

4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

Formule moléculaire

C19H15BrF3NO2

Poids moléculaire

426.2 g/mol

Nom IUPAC

4-bromo-7-(ethylamino)-2-[(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enoyl]cyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C19H15BrF3NO2/c1-2-24-16-9-8-14(20)11-15(18(16)26)17(25)10-5-12-3-6-13(7-4-12)19(21,22)23/h3-11H,2H2,1H3,(H,24,26)/b10-5+

Clé InChI

LSXHQQBCFABOJC-BJMVGYQFSA-N

SMILES isomérique

CCNC1=CC=C(C=C(C1=O)C(=O)/C=C/C2=CC=C(C=C2)C(F)(F)F)Br

SMILES

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F)Br

SMILES canonique

CCNC1=CC=C(C=C(C1=O)C(=O)C=CC2=CC=C(C=C2)C(F)(F)F)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.